BIX-01294 is a synthetic, small molecule compound primarily recognized for its role as a potent and selective inhibitor of histone methyltransferases (HMTases), specifically EHMT2 (also known as G9a) and, to a lesser extent, EHMT1 (also known as GLP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a diazepin-quinazolin-amine derivative. [] BIX-01294 has garnered significant interest in scientific research due to its ability to modulate gene expression by altering epigenetic modifications, primarily through the inhibition of H3K9 dimethylation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
BIX-01294 is classified as a small molecule inhibitor specifically targeting the G9a and GLP (G9a-like protein) histone methyltransferases. These enzymes are crucial for adding methyl groups to histone proteins, which can lead to transcriptional repression when associated with specific lysine residues, notably H3K9 and H3K27 . The compound is derived from a quinazoline scaffold, which is a common structure in many bioactive compounds.
The synthesis of BIX-01294 involves several key steps:
BIX-01294 primarily functions through competitive inhibition of G9a, blocking its ability to methylate histones. This inhibition leads to:
The mechanism by which BIX-01294 exerts its effects involves several key processes:
BIX-01294 exhibits several notable physical and chemical properties:
BIX-01294 has several important applications in scientific research:
BIX-01294 features a quinazoline core linked to a diazepane ring and a benzylated piperidine group. This structure allows competitive binding in the substrate groove of G9a/GLP’s SET domain, specifically occupying the space for histone H3 residues Lys4-Arg8. Key interactions include:
Table 1: Biochemical Properties of BIX-01294
Property | Value |
---|---|
Molecular Weight | 490.6 Da (free base); 600.02 Da (trihydrochloride) |
Molecular Formula | C₂₈H₃₈N₆O₂ (free base) |
Solubility | 60 mg/mL in water or DMSO |
Purity | ≥95% (HPLC) |
Storage Conditions | Desiccated at 4°C |
The inhibitor is soluble in aqueous and organic solvents (e.g., water, DMSO), facilitating in vitro applications. Crystallography confirms its planar conformation optimizes binding to the acidic substrate groove of G9a/GLP, sterically blocking histone peptide access [3] [7].
BIX-01294 potently inhibits G9a (IC₅₀ = 1.7 μM) and GLP (IC₅₀ = 0.7 μM) under linear reaction conditions. Its selectivity profile includes:
Table 2: Inhibition Kinetics of BIX-01294
Target | IC₅₀ (μM) | *Selectivity Index |
---|---|---|
GLP (EHMT1) | 0.7 | 52.9x |
G9a (EHMT2) | 1.7 | 21.8x |
NSD1 | 40.0 | 1x |
NSD2 | 86.0 | 0.8x |
NSD3 | 112.0 | 0.6x |
*Selectivity Index = IC₅₀(least sensitive target)/IC₅₀(target)
Kinetic analyses reveal uncompetitive inhibition with respect to the peptide substrate and noncompetitive inhibition toward the cofactor SAM. This dual mechanism arises from BIX-01294 binding adjacent to the SAM-binding pocket, disrupting catalytic activity without affecting cofactor affinity [7] [8].
BIX-01294 emerged from a chemical screen in 2007 as the first small-molecule inhibitor of G9a. Foundational studies demonstrated its ability to:
Its identification validated G9a/GLP as druggable targets and established histone methylation as a pharmacologically tractable process. BIX-01294 became a tool compound for probing H3K9me2-dependent pathways in diseases, including glioblastoma and viral latency [1] [5] [7].
BIX-01294 enabled breakthroughs in stem cell engineering by facilitating epigenetic reprogramming:
These applications underscore BIX-01294’s utility in manipulating cell fate through epigenetic rewiring, providing insights into pluripotency networks and differentiation pathways.
Table 3: Key Applications of BIX-01294 in Epigenetic Research
Application Field | Experimental Model | Key Outcome |
---|---|---|
Cancer Epigenetics | Glioblastoma stem-like cells | Autophagy-dependent differentiation via LC3B/GFAP upregulation |
Stem Cell Reprogramming | Mouse fibroblasts | iPSC generation with Klf4 (Oct4-independent) |
Somatic Cell Nuclear Transfer | Porcine oocytes | ↑ Blastocyst rate (41%); ↑ OCT4 expression |
Cardiac Differentiation | Bone marrow MSCs | Synergistic ↑ in Mesp1 (5.6x) with TSA |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: